Phenoxybenzamine hydrochloride

Catalog No.
S539457
CAS No.
63-92-3
M.F
C18H22ClNO.ClH
C18H23Cl2NO
M. Wt
340.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxybenzamine hydrochloride

CAS Number

63-92-3

Product Name

Phenoxybenzamine hydrochloride

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride

Molecular Formula

C18H22ClNO.ClH
C18H23Cl2NO

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H

InChI Key

VBCPVIWPDJVHAN-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 65.3 °F (NTP, 1992)

Synonyms

Dibenylene, Dibenyline, Dibenziran, Dibenzylin, Dibenzyline, Dibenzyran, Hydrochloride, Phenoxybenzamine, Phenoxybenzamine, Phenoxybenzamine Hydrochloride

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl

Phenoxybenzamine hydrochloride is a non-selective, irreversible antagonist of the alpha-adrenergic receptors, primarily used in the management of hypertension associated with pheochromocytoma, a rare tumor of the adrenal gland that secretes catecholamines. Its chemical formula is C₁₈H₂₂ClNO, and it has a molar mass of approximately 303.83 g/mol. The compound is marketed under the brand name Dibenzyline and is known for its long duration of action due to its irreversible binding to receptors, leading to sustained pharmacological effects .

PBZ competitively binds to alpha-adrenergic receptors, preventing the binding of norepinephrine and epinephrine, neurotransmitters that cause blood vessel constriction. This leads to relaxation and dilation of blood vessels, lowering blood pressure [].

Physical and Chemical Properties

  • Melting point: 168-172°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like alcohol and chloroform []
  • Stability: Stable under acidic and neutral conditions, but hydrolyzes in alkaline environments []

Anti-tumor activity:

  • Studies suggest PBZ exhibits anti-tumor properties against various cancers, including malignant gliomas, breast cancer, and prostate cancer.
  • Mechanisms of action include:
    • Inhibiting cell proliferation and migration: PBZ may disrupt pathways crucial for cancer cell growth and movement. [Source: ]
    • Inducing cell death: PBZ can trigger apoptosis (programmed cell death) in cancer cells. [Source: ]
    • Targeting tumor vasculature: PBZ may inhibit the growth of blood vessels supplying tumors, starving them of nutrients and oxygen.
  • While promising, further research is needed to determine its effectiveness and safety in clinical settings.

Modulating α-adrenergic receptors:

  • PBZ is a potent α-adrenergic receptor antagonist, blocking the effects of the stress hormone norepinephrine. This makes it valuable for studying the role of these receptors in various physiological processes.
  • Research areas include:
    • Cardiovascular function: Understanding how α-adrenergic receptors influence heart rate, blood pressure, and vascular tone. [Source: ]
    • Neurological disorders: Investigating the involvement of α-adrenergic receptors in conditions like anxiety, depression, and Alzheimer's disease.
    • Metabolic regulation: Exploring the role of α-adrenergic receptors in glucose and insulin metabolism.

Other potential applications:

  • PBZ's diverse pharmacological properties have led to investigations in other areas, including:
    • Treatment of pulmonary hypertension: Preliminary studies suggest PBZ may improve blood flow in the lungs.
    • Management of Raynaud's disease: PBZ may improve blood circulation in the extremities, potentially alleviating symptoms. [Source: ]
    • Treatment of neurogenic bladder dysfunction: PBZ may relax bladder muscles, potentially improving urinary control. [Source: ]

Phenoxybenzamine functions by forming a covalent bond with the alpha-adrenergic receptors, specifically targeting a cysteine residue within the receptor's structure. This reaction effectively blocks the receptor's ability to respond to catecholamines like epinephrine and norepinephrine, resulting in vasodilation and decreased blood pressure. The irreversible nature of this bond means that the effects can last long after the drug has been eliminated from circulation as new receptors must be synthesized for normal function to resume .

The primary biological activity of phenoxybenzamine is its role as an alpha-adrenergic antagonist. By blocking alpha-1 and alpha-2 adrenergic receptors, it induces vasodilation, thereby lowering systemic vascular resistance and blood pressure. Additionally, phenoxybenzamine has been noted for its effects on serotonin receptors, particularly the 5-HT₂A receptor, which may contribute to its utility in treating carcinoid tumors that secrete excess serotonin .

In clinical use, phenoxybenzamine is effective in controlling paroxysmal hypertension and sweating associated with pheochromocytoma and has been explored for off-label uses such as treating premature ejaculation due to its effects on smooth muscle relaxation .

Phenoxybenzamine can be synthesized through several methods, typically involving the reaction of 2-chloroethyl phenyl ether with benzylamine. The synthesis generally involves:

  • Formation of Phenoxybenzylamine: Reacting phenol with benzyl chloride to form phenoxybenzylamine.
  • Chlorination: Treating the resulting compound with thionyl chloride or another chlorinating agent to introduce the chloroethyl group.
  • Finalization: Purifying the product through recrystallization or chromatography.

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Phenoxybenzamine is primarily used in clinical settings for:

  • Management of Pheochromocytoma: It is administered before surgical procedures to prevent hypertensive crises during tumor manipulation.
  • Treatment of Hypertension: It serves as an antihypertensive agent by reducing catecholamine-mediated vasoconstriction.
  • Potential Male Contraceptive: Investigational studies suggest it may block ejaculation without affecting semen quality, indicating possible applications in male contraception .

Phenoxybenzamine interacts with various medications and substances:

  • Beta-Adrenergic Antagonists: Often co-administered to mitigate reflex tachycardia caused by its vasodilatory effects.
  • Other Antihypertensives: Caution is advised when used with other blood pressure-lowering agents due to additive hypotensive effects.
  • Alcohol: Concurrent use can exacerbate side effects like dizziness and hypotension .

Phenoxybenzamine shares pharmacological properties with several other compounds that act on adrenergic receptors. Here are some notable comparisons:

Compound NameTypeSelectivityMechanism of ActionUnique Features
PhenolamineAlpha blockerNon-selectiveReversible blockade of alpha receptorsShorter duration of action compared to phenoxybenzamine
PrazosinAlpha-1 blockerSelectiveCompetitive antagonist at alpha-1 adrenergic receptorsPrimarily used for hypertension; less side effects
DoxazosinAlpha-1 blockerSelectiveCompetitive antagonist at alpha-1 adrenergic receptorsLonger half-life; used for benign prostatic hyperplasia
TerazosinAlpha-1 blockerSelectiveCompetitive antagonist at alpha-1 adrenergic receptorsUsed for hypertension and urinary symptoms in BPH

Phenoxybenzamine's unique feature lies in its irreversible binding and long-lasting effects on both alpha-adrenergic and serotonin receptors, making it particularly useful in specific clinical scenarios like pheochromocytoma management .

Physical Description

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

339.1156697 g/mol

Monoisotopic Mass

339.1156697 g/mol

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

Melting Point

280 to 284 °F (NTP, 1992)

UNII

X1IEG24OHL

Related CAS

59-96-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenoxybenzamine Hydrochloride is the hydrochloride salt form of phenoxybenzamine, a synthetic, dibenzamine alpha-adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

63-92-3

Wikipedia

Phenoxybenzamine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

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